![molecular formula C14H18N4O3 B2867314 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448129-45-0](/img/structure/B2867314.png)
N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a series of extremely potent and highly selective FLT3 inhibitors with good oral PK properties . The first series of compounds represented by 1 (AB530) was found to be a potent and selective FLT3 kinase inhibitor with good PK properties . The aqueous solubility and oral PK properties at higher doses in rodents were found to be less than optimal for clinical development . A novel series of compounds were designed lacking the carboxamide group of 1 with an added water solubilizing group .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C13H15N3O2 .Chemical Reactions Analysis
The primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles (Route f, Fig. 3) in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models .Scientific Research Applications
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, including structures similar to the compound , have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant in the context of developing new herbicides. Compounds in this category have shown inhibitory effects in the micromolar range, comparable to commercial herbicides like diuron and hexazinone. These findings highlight the potential use of these compounds in agricultural chemistry and weed control (Vicentini et al., 2005).
CNS Penetration and Cognitive Enhancement
Certain pyrazole derivatives, closely related to the compound mentioned, have been identified as functionally selective inverse agonists at the benzodiazepine site of GABA(A) alpha5 receptors. These compounds, due to their ability to penetrate the central nervous system (CNS) and enhance cognitive performance in animal models, are of interest in the field of neuropharmacology. They represent a new class of drugs with potential applications in treating cognitive dysfunction without the convulsant or anxiogenic effects often associated with nonselective GABA(A) inverse agonists (Chambers et al., 2004).
Reactivity and Synthesis of Pyrazolo-Triazine Derivatives
The reactivity of pyrazolo-triazine derivatives, which include structures similar to the compound of interest, has been extensively studied. These compounds have shown versatile applications in the synthesis of biologically active molecules. Understanding their reactivity under various conditions is crucial for developing new pharmacological agents and exploring their applications in different fields of medicinal chemistry (Mironovich & Shcherbinin, 2014).
Herbicidal Activity
Pyrazole derivatives have been synthesized and evaluated for their herbicidal activity. Some of these compounds, closely related in structure to the compound , have shown significant activity against protoporphyrinogen oxidase, a key enzyme in plant metabolism. These findings indicate the potential of these compounds in the development of new herbicides, offering an alternative approach to weed control in agriculture (Li et al., 2008).
Antifungal Activity
Pyrazole derivatives have demonstrated notable antifungal activity against various phytopathogens. The specific configuration of the carboxamide and carboxylic groups in these compounds is critical for their biological activity. This research is significant in the development of new antifungal agents, which could be essential for controlling fungal diseases in agriculture and horticulture (Vicentini et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The development of novel FLT3 inhibitors with high potency against both FLT3-WT and FLT3-ITD mutants are strongly demanded at the present time . Further in vivo antitumor studies showed that 16i led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d while without observable body weight loss . This study had provided us a new chemotype of FLT3 inhibitors as novel therapeutic candidates for AML .
properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)10-8-11(21-17-10)15-13(19)9-7-12-18(16-9)5-4-6-20-12/h7-8H,4-6H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWIGQJKCSVLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.